molecular formula C14H12N4O3S2 B2968983 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1251564-08-5

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2968983
CAS No.: 1251564-08-5
M. Wt: 348.4
InChI Key: PKZOVDNJVDSEAT-UHFFFAOYSA-N
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Description

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonyl azetidine intermediate. This intermediate is then reacted with 1,2,4-oxadiazole and pyridine derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, azetidines, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the thiophene ring may interact with sulfur-containing enzymes, while the oxadiazole and pyridine rings can bind to nucleic acids or proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical and biological properties.

Properties

IUPAC Name

3-pyridin-2-yl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c19-23(20,12-5-3-7-22-12)18-8-10(9-18)14-16-13(17-21-14)11-4-1-2-6-15-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOVDNJVDSEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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